molecular formula C10H6Cl2F2N2OS B2688333 4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine CAS No. 790232-39-2

4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine

Cat. No.: B2688333
CAS No.: 790232-39-2
M. Wt: 311.13
InChI Key: FFFWCZZXPIWJDM-UHFFFAOYSA-N
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Description

The compound “4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine” is a chemical compound, but there is limited information available about it .


Molecular Structure Analysis

The InChI code for a related compound “[3,5-dichloro-2-(difluoromethoxy)phenyl]methanamine” is 1S/C8H7Cl2F2NO/c9-5-1-4(3-13)7(6(10)2-5)14-8(11)12/h1-2,8H,3,13H2 . This can provide some insights into the molecular structure of the compound.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the available sources .

Scientific Research Applications

Quantum Chemical and Molecular Dynamics Studies

The compound has been studied in the context of corrosion inhibition performances on iron metal. Quantum chemical parameters and molecular dynamics simulations were performed to understand the interaction strengths with metal surfaces, demonstrating its potential in corrosion protection applications (Kaya et al., 2016).

Molecular and Electronic Structure Analysis

Investigations into the molecular and electronic structure of similar thiazole derivatives have been carried out. These studies involve techniques like NMR, IR, and X-ray diffraction, providing insights into the compound's structural properties, which are crucial for various applications in material science and chemistry (Özdemir et al., 2009).

Synthesis and Optical Properties

Research on derivatives of thiazole compounds, including synthesis techniques and analysis of optical properties, has been conducted. This research is significant for the development of new materials with specific optical characteristics, useful in fields like photonics and electronics (Takagi et al., 2013).

Synthesis and Characterization in Various Conditions

Studies have focused on synthesizing thiazole compounds under different reaction conditions, highlighting the importance of reaction mediums in organic synthesis. This research is vital for pharmaceutical research and organic chemistry, providing insights into efficient and environmentally friendly synthesis methods (Berber, 2022).

Molecular Docking and Antifungal Evaluation

Thiazole derivatives have been evaluated for their antifungal properties, including molecular docking studies. Such research is significant in drug discovery, especially for developing new antifungal agents (Nimbalkar et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound are not well-documented in the available sources .

Properties

IUPAC Name

4-[3,5-dichloro-2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2F2N2OS/c11-4-1-5(7-3-18-10(15)16-7)8(6(12)2-4)17-9(13)14/h1-3,9H,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFWCZZXPIWJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C2=CSC(=N2)N)OC(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901327935
Record name 4-[3,5-dichloro-2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832709
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

790232-39-2
Record name 4-[3,5-dichloro-2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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